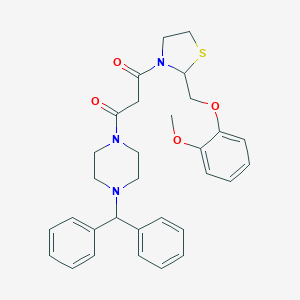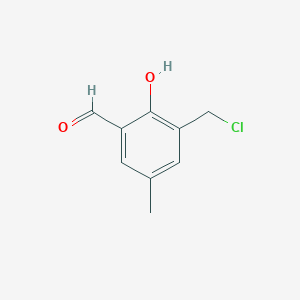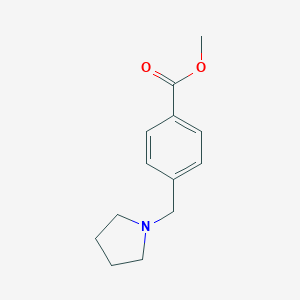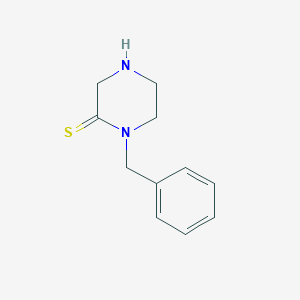
1-Benzylpiperazine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylpiperazine-2-thione, also known as BZP-2-thione, is a chemical compound that belongs to the piperazine family. It is a derivative of benzylpiperazine and has been extensively studied for its potential applications in scientific research. BZP-2-thione is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 1-Benzylpiperazine-2-thione is not fully understood. However, it is believed to act as a thiol-containing compound that can scavenge reactive oxygen species and protect cells from oxidative damage. 1-Benzylpiperazine-2-thione has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-Benzylpiperazine-2-thione has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and inhibit cancer cell growth. 1-Benzylpiperazine-2-thione has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzylpiperazine-2-thione in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-Benzylpiperazine-2-thione is its potential toxicity. It is important to use appropriate safety measures when handling and working with this compound.
Orientations Futures
There are several potential future directions for the study of 1-Benzylpiperazine-2-thione. One area of interest is the development of new synthetic methods for the production of 1-Benzylpiperazine-2-thione and its derivatives. Another area of interest is the study of the potential use of 1-Benzylpiperazine-2-thione as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of new fluorescent probes based on 1-Benzylpiperazine-2-thione could lead to new applications in analytical chemistry and bioimaging. Overall, the study of 1-Benzylpiperazine-2-thione has the potential to lead to new discoveries and advancements in the field of chemical and biological research.
Applications De Recherche Scientifique
1-Benzylpiperazine-2-thione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 1-Benzylpiperazine-2-thione has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
190953-80-1 |
|---|---|
Nom du produit |
1-Benzylpiperazine-2-thione |
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-benzylpiperazine-2-thione |
InChI |
InChI=1S/C11H14N2S/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clé InChI |
MYWKXLZYJQXRTN-UHFFFAOYSA-N |
SMILES |
C1CN(C(=S)CN1)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(C(=S)CN1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



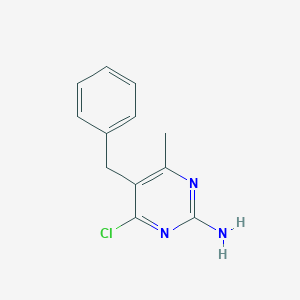
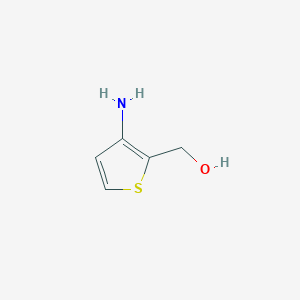
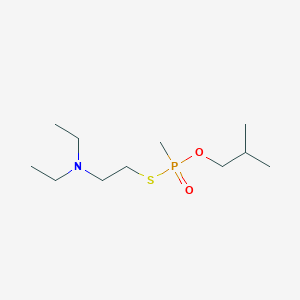
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
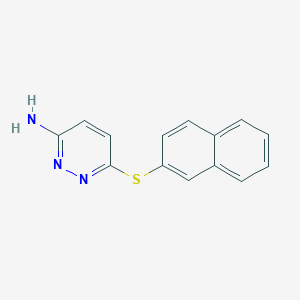
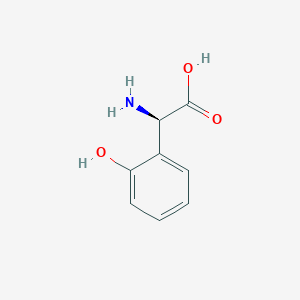
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)

![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
